molecular formula C25H21ClFP B1301858 (4-Fluorobenzyl)triphenylphosphonium chloride CAS No. 3462-95-1

(4-Fluorobenzyl)triphenylphosphonium chloride

Cat. No.: B1301858
CAS No.: 3462-95-1
M. Wt: 406.9 g/mol
InChI Key: CBHDAHHYMRXLIP-UHFFFAOYSA-M
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Description

(4-Fluorobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H21ClFP. It is characterized by the presence of a triphenylphosphonium group attached to a 4-fluorobenzyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound can form complexes with various transition metals , which suggests that its targets could be metal-containing enzymes or proteins within the cell.

Mode of Action

(4-Fluorobenzyl)triphenylphosphonium chloride interacts with its targets by forming complexes. For instance, it can react with zirconium tetrachloride in an acetonitrile solution to synthesize (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate . The resulting complex contains tetrahedral (4-fluorobenzyl)triphenylphosphonium cations and octahedral anions .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of transition metals and the solvent used. For instance, its reaction with zirconium tetrachloride is carried out in an acetonitrile solution . Additionally, the stability of the resulting complexes can be influenced by the surrounding environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Fluorobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-fluorobenzyl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as acetonitrile. The reaction conditions often involve heating to facilitate the formation of the phosphonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal halides like zirconium tetrachloride and ruthenium chloride. These reactions are typically carried out in solvents like acetonitrile or dimethyl sulfoxide under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include complex salts such as (4-fluorobenzyl)triphenylphosphonium hexachlorozirconate and (4-fluorobenzyl)triphenylphosphonium hexachlororuthenate .

Scientific Research Applications

(4-Fluorobenzyl)triphenylphosphonium chloride has several scientific research applications:

    Chemistry: It is used in the synthesis of complex metal salts and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of catalysts and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzyl)triphenylphosphonium chloride
  • (4-Bromobenzyl)triphenylphosphonium chloride
  • (4-Methylbenzyl)triphenylphosphonium chloride

Uniqueness

(4-Fluorobenzyl)triphenylphosphonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .

Properties

IUPAC Name

(4-fluorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHDAHHYMRXLIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369940
Record name (4-Fluorobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3462-95-1
Record name (4-Fluorobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of (4-Fluorobenzyl)triphenylphosphonium chloride in inorganic synthesis?

A: this compound serves as a valuable cationic precursor for synthesizing various metal complexes. The presence of the phosphonium group grants stability and solubility to the cation, while the fluoride substituent on the benzyl ring can potentially influence the reactivity and properties of the resulting complexes. For instance, it has been successfully employed in synthesizing hexachlorozirconate salts [] and dicyanodihaloaurate complexes [].

Q2: What insights do the crystal structures of complexes containing (4-Fluorobenzyl)triphenylphosphonium cations provide?

A: Crystallographic studies of complexes containing (4-Fluorobenzyl)triphenylphosphonium, such as (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate [] and (4-Fluorobenzyl)triphenylphosphonium dicyanodihaloaurates [], offer valuable information about the coordination geometry around the metal centers and the influence of the cation on the crystal packing. These insights are crucial for understanding the structure-property relationships in these materials.

Q3: Can you elaborate on the synthesis and characterization of (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate?

A: (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate, with the formula [Ph3PCH2C6H4F-4][ZrCl6], was synthesized through the reaction of this compound with zirconium tetrachloride []. The resulting compound was characterized using X-ray diffraction, revealing a structure composed of discrete [ZrCl6]2- anions and [Ph3PCH2C6H4F-4]+ cations. This highlights the utility of this compound as a starting material for accessing diverse metal complexes.

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